2-(1,3-Benzothiazol-2-yl)-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-yl)-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a benzothiazole ring, a nitrophenyl group, and a dihydrotetrazolium moiety, making it a unique and potentially useful molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium typically involves multi-step organic reactions. The process may include:
Formation of Benzothiazole Ring: This can be achieved by the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.
Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions involving nitric acid and sulfuric acid.
Formation of Dihydrotetrazolium Moiety: This step may involve the reaction of hydrazine derivatives with nitriles under acidic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the nitrophenyl group.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely and require detailed study to elucidate.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds containing the benzothiazole ring, known for their diverse biological activities.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups, often used in the synthesis of dyes and pharmaceuticals.
Tetrazolium Compounds: Known for their use in biochemical assays, particularly in measuring cell viability.
Uniqueness
The uniqueness of 2-(1,3-Benzothiazol-2-yl)-3-(4-nitrophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium lies in its combination of these three distinct moieties, potentially offering a wide range of chemical and biological properties that are not found in simpler compounds.
Properties
CAS No. |
142045-77-0 |
---|---|
Molecular Formula |
C20H15N6O2S+ |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-[3-(4-nitrophenyl)-5-phenyl-1H-tetrazol-1-ium-2-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C20H14N6O2S/c27-26(28)16-12-10-15(11-13-16)24-22-19(14-6-2-1-3-7-14)23-25(24)20-21-17-8-4-5-9-18(17)29-20/h1-13H,(H,22,23)/p+1 |
InChI Key |
JMMQFHCMQHOAAK-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.